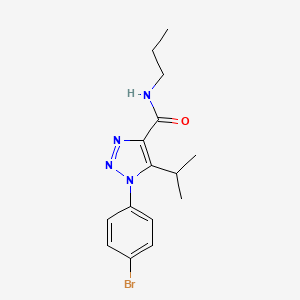![molecular formula C18H18ClFN6O B2413176 2-Chlor-6-fluor-N-(2-(4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamid CAS No. 1021094-39-2](/img/structure/B2413176.png)
2-Chlor-6-fluor-N-(2-(4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound of interest due to its potential applications in medicinal chemistry and other scientific research fields. The complex structure features several functional groups, making it a versatile candidate for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific applications:
Chemistry:
Used as an intermediate in the synthesis of more complex compounds.
Serves as a ligand in coordination chemistry.
Biology:
Potentially acts as an inhibitor for specific enzymes or receptors.
Useful in studying protein-ligand interactions due to its complex structure.
Medicine:
Could be developed as a pharmaceutical agent for various diseases.
Studied for its potential anti-inflammatory, anti-cancer, or antiviral properties.
Industry:
May be used in the development of agrochemicals or specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps, starting from readily available starting materials. The synthetic route could include:
Halogenation: Introduction of chlorine and fluorine into the benzene ring.
Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclization.
Coupling of the pyrrolidine moiety.
Final amidation step to attach the ethylbenzamide group.
Reaction conditions would involve:
Use of appropriate solvents such as dimethylformamide (DMF) or toluene.
Controlled temperatures ranging between -10°C to 150°C.
Use of catalysts or reagents like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: Industrial scale production would optimize these reactions for higher yields, scalability, and cost-efficiency, potentially utilizing flow chemistry techniques and automated systems to ensure consistent quality and productivity.
Types of Reactions:
Substitution Reactions: Given the halogen atoms present, it can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Certain functional groups within the molecule can be oxidized or reduced depending on the required derivative.
Cyclization and Ring-Closing Reactions: Possible formation of additional ring structures by closing the pyrimidine ring or modifying the pyrrolidine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts, acid or base catalysts for specific reaction steps.
Major Products:
Modified analogues with altered functional groups for enhanced biological activity or stability.
Wirkmechanismus
Similar compounds could include other substituted benzamides or pyrazolo[3,4-d]pyrimidine derivatives. Compared to these, 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide might offer unique properties such as:
Higher specificity: Due to the unique combination of functional groups.
Enhanced stability: Provided by the halogen substitutions.
Broad application range: Versatility in medicinal and industrial research.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
Other substituted pyrazolo[3,4-d]pyrimidines.
This compound's complex structure and versatile reactivity make it a fascinating subject for further research and development across various scientific fields.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c19-13-4-3-5-14(20)15(13)18(27)21-6-9-26-17-12(10-24-26)16(22-11-23-17)25-7-1-2-8-25/h3-5,10-11H,1-2,6-9H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACAAYAEGXMRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)




![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)


![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2413116.png)
